molecular formula C16H18O7 B12060418 4-Methylumbelliferyl-alpha-L-rhamnopyranoside

4-Methylumbelliferyl-alpha-L-rhamnopyranoside

Cat. No.: B12060418
M. Wt: 322.31 g/mol
InChI Key: CQKHENXHLAUMBH-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl-alpha-L-rhamnopyranoside is a fluorogenic substrate used in various biochemical assays. It is particularly useful in the detection of enzyme activity, such as glycosidases, due to its ability to release a fluorescent product upon enzymatic cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-alpha-L-rhamnopyranoside typically involves the glycosylation of 4-methylumbelliferone with an appropriate rhamnose donor. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl-alpha-L-rhamnopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. The hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent and can be easily detected .

Common Reagents and Conditions

    Reagents: Glycosidases, water

    Conditions: Aqueous buffer solutions, typically at physiological pH and temperature

Major Products

The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl-alpha-L-rhamnopyranoside involves its enzymatic cleavage by glycosidases. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured to determine enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl-beta-D-glucuronide
  • 4-Methylumbelliferyl-beta-D-galactopyranoside
  • 4-Methylumbelliferyl-alpha-D-glucopyranoside

Uniqueness

4-Methylumbelliferyl-alpha-L-rhamnopyranoside is unique due to its specificity for alpha-L-rhamnosidases, making it particularly useful in assays where the detection of this specific enzyme activity is required .

Properties

IUPAC Name

4-methyl-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKHENXHLAUMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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